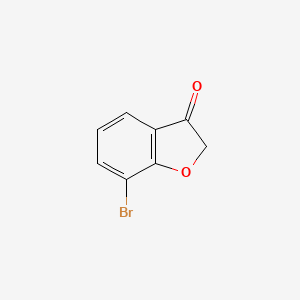

7-Bromo-3-benzofuranone

Description

Significance of Benzofuranone Core Structures in Medicinal Chemistry and Organic Synthesis

The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide spectrum of pharmacological properties. Research has consistently demonstrated that benzofuran (B130515) and its derivatives exhibit potent activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects. rsc.orgnih.gov This broad range of biological activities has cemented the importance of the benzofuranone nucleus in drug discovery and development. rsc.org

In the realm of organic synthesis, benzofuranone derivatives are highly valued as versatile building blocks. rsc.org Their structure allows for various chemical modifications, such as substitution reactions, which enable the synthesis of more complex molecules with potentially enhanced biological efficacy. The ability to functionalize the benzofuranone core at different positions is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds.

Table 1: Reported Biological Activities of Benzofuranone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | rsc.org |

| Antimicrobial | rsc.org |

| Anti-inflammatory | rsc.orgresearchgate.net |

| Antiviral | nih.gov |

| Antioxidant | rsc.orgresearchgate.net |

| Analgesic | researchgate.net |

| Antipsychotic | researchgate.net |

| Anti-parasitic | researchgate.net |

Overview of Brominated Benzofuranone Derivatives in Contemporary Research

The introduction of a bromine atom onto the benzofuranone scaffold can significantly influence the molecule's physicochemical properties and biological activity. Halogenation, and specifically bromination, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. nih.gov

Brominated benzofuranone derivatives have been the subject of various research endeavors. For instance, the brominated analog of noscapine (B1679977), a microtubule-modulating anticancer agent, has shown effectiveness against drug-resistant tumors. nih.gov The bromine atom in these derivatives can also serve as a handle for further chemical modifications through reactions like palladium-catalyzed coupling, allowing for the creation of diverse analog series. mdpi.com Studies have indicated that the presence and position of halogen substituents on the benzofuranone ring can be critical for cytotoxic activity against cancer cells. mdpi.com For example, certain brominated derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer.

Research Avenues and Future Directions for 7-Bromo-3-benzofuranone Studies

The specific compound, this compound, presents several intriguing avenues for future research. Its chemical structure, featuring a bromine atom at the 7-position of the benzofuranone core, makes it a valuable intermediate for the synthesis of novel derivatives. The bromine atom can be replaced through various substitution reactions, opening the door to a wide range of functionalizations.

Future studies could focus on several key areas:

Synthesis of Novel Analogs: Utilizing the reactivity of the bromine atom to create a library of 7-substituted benzofuranone derivatives. This would enable a comprehensive exploration of the structure-activity relationships associated with modifications at this position.

Biological Screening: Evaluating the synthesized analogs for a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Given the known activities of other brominated benzofuranones, this is a promising area of investigation.

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand how they exert their biological effects. This could involve investigating their interactions with specific enzymes or cellular pathways.

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the binding affinities of this compound derivatives with various biological targets, guiding the rational design of more potent compounds. researchgate.netnih.gov

The exploration of this compound and its potential derivatives holds significant promise for the discovery of new chemical probes and therapeutic leads. Continued research in this area will undoubtedly contribute to the broader understanding of benzofuranone chemistry and its applications in medicinal science.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCVLLXCJNKGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399773 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519018-52-1 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 3 Benzofuranone and Its Analogues

Strategies for the Construction of the Benzofuranone Ring System

The formation of the benzofuranone core is a critical step that has been achieved through several catalytic and non-catalytic methods. These strategies often employ transition metals or organocatalysts to facilitate ring closure and control stereochemistry.

Copper catalysis has proven to be a versatile tool for the synthesis of benzofuranone rings. These reactions often proceed through cascade mechanisms, allowing for the construction of complex molecules in a single pot. One notable method involves the copper-catalyzed radical cascade of para-quinone methides with azodiisobutyronitrile (AIBN) and water. rsc.org In the presence of a catalyst like copper(I) iodide (CuI), this reaction proceeds through a sequence of 1,6-conjugate addition, C-C bond cleavage, cyano-insertion, cyclization, and hydrolysis to yield cyano-containing benzofuran-2(3H)-ones. rsc.org

Another approach utilizes a copper-catalyzed cascade involving alkynylation, cyclization, and isomerization of aurone-derived azadienes with terminal alkynes. dicp.ac.cn This method, employing a catalyst system such as Cu(CH3CN)4BF4/XantPhos, efficiently produces benzofuran-fused 1,2-dihydropyridines, which can be subsequently converted to benzofuro[3,2-b]pyridines. dicp.ac.cn Additionally, copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to various benzofuran (B130515) derivatives. rsc.org Classical routes also involve the intermolecular cyclization of 2-halophenols with alkynes, often catalyzed by copper. researchgate.net

| Catalyst System | Substrates | Product Type | Key Features |

| CuI (20 mol%) | para-Quinone methides, AIBN, H₂O | Cyano-containing benzofuran-2(3H)-ones | Radical cascade reaction; C-C bond cleavage and cyano-insertion. rsc.org |

| Cu(CH₃CN)₄BF₄/XantPhos | Aurone-derived azadienes, Terminal alkynes | Benzofuran-fused 1,2-dihydropyridines | Cascade alkynylation/cyclization/isomerization. dicp.ac.cn |

| Copper-mediated | Phenols, Unactivated internal alkynes | Benzofuran derivatives | Oxidative annulation. rsc.org |

| Copper-catalyzed | o-Iodophenols, Aryl acetylenes | 2-Arylbenzo[b]furans | Tandem Sonogashira coupling-cyclization. researchgate.net |

Organocatalysis offers a powerful strategy for the enantioselective synthesis of chiral benzofuranones, particularly those with a fully substituted quaternary stereocenter at the C2 position. A highly efficient method utilizes an N-Heterocyclic Carbene (NHC)-catalyzed intramolecular Stetter reaction. mdpi.com Promoted by terpene-derived triazolium salts, this approach uses β,β-disubstituted Michael acceptors to construct the five-membered ring, yielding a series of chiral 2,2-disubstituted benzofuran-3(2H)-one derivatives with excellent enantioselectivities, often up to 99% ee. mdpi.com

Another strategy involves the organocatalytic alkylation of benzofuranones with nitroallylic acetates, which allows for the asymmetric synthesis of 2,2-disubstituted products. amanote.com Furthermore, quinine-derived bifunctional urea (B33335) catalysts have been employed in highly enantioselective [3 + 2] annulation reactions between 3-alkylidene benzofuranones and N-2,2,2-trifluoroethylisatin ketimines. rsc.org This method provides complex spiro[benzofuran-pyrrolidine]indolinedione structures with high yields and excellent stereocontrol. rsc.org

| Catalyst Type | Reaction | Product | Yield | Enantioselectivity (ee) |

| Terpene-derived triazolium salts (NHC) | Intramolecular Stetter reaction | Chiral 2,2-disubstituted benzofuran-3(2H)-ones | High | Up to 99% mdpi.com |

| Quinine-derived urea | [3 + 2] Annulation | Spiro[benzofuran-pyrrolidine]indolinediones | Up to 98% | Up to 99:1 er rsc.org |

Annulation reactions provide effective pathways to construct fused-ring systems incorporating the benzofuranone moiety. A phosphine-catalyzed [4+2] annulation of tetrahydrobenzofuranone-derived allenoates and benzofuran-derived azadienes has been developed to create complex decahydro-2H-naphtho[1,8-bc]furan derivatives. researchgate.net Benzofuran-derived azadienes also serve as four-atom components in [4+3] cycloaddition reactions to produce benzofuran-fused seven-membered rings. researchgate.net

In a different approach, a Rh/Co relay catalysis enables a C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, yielding benzofuran-3(2H)-one scaffolds that contain a quaternary center. organic-chemistry.org Palladium-catalyzed dearomative [3 + 2] cycloaddition of nitrobenzofurans is another powerful technique for building complex heterocyclic structures. nih.gov

A diverse array of other cyclization methods has been developed for benzofuranone synthesis. A classical and common strategy involves the intramolecular Friedel–Crafts-type condensation of an α-phenoxycarbonyl compound to form the furanoid ring. oregonstate.edu The regiochemical outcome of such reactions is a key consideration, often influenced by the substitution pattern of the starting material. oregonstate.edu

Modern protocols include:

Diels-Alder Based Cascades : A reaction between 3-hydroxy-2-pyrones and nitroalkenes, promoted by a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., TFA), can produce benzofuranones with a high degree of regioselectivity. oregonstate.edunsf.gov

Radical Cyclization : Single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade, followed by intermolecular coupling, to form complex benzofurylethylamine derivatives. nih.gov

Palladium-Catalyzed Reactions : The oxidative cyclization of ortho-cinnamyl phenols using a catalyst like [PdCl₂(CH₃CN)₂] affords functionalized 2-benzyl benzo[b]furans. organic-chemistry.org

Lewis and Brønsted Acid Catalysis : Iron chloride has been used as a Lewis acid to catalyze the ring-closing reaction of trifluoromethylselenolating reagents with alkynyl benzenes. nih.gov Brønsted acids can catalyze the ring-transformation of annulated benzofuran derivatives into medium-sized lactones through a retro-Claisen-type C–C bond cleavage. researchgate.net

Regioselective Bromination Techniques for Benzofuranone Scaffolds

The introduction of a bromine atom at a specific position on the benzofuranone ring is crucial for synthesizing compounds like 7-Bromo-3-benzofuranone. The regioselectivity of bromination is highly dependent on the reaction conditions and the substrate's electronic properties.

Electrochemical bromination of benzofuran has been shown to be a highly regioselective process. researchgate.net By carefully selecting the solvent system and bromide salt, substitution can be directed to specific positions on the benzene (B151609) ring. For instance, electrolysis of benzofuran in an acetic acid/water mixture containing ammonium (B1175870) bromide (NH₄Br) leads to smooth substitution at the C5-position to give 5-bromobenzofuran. researchgate.net Continuing the electrolysis allows for the formation of 5,7-dibromobenzofuran (B1609846) as the sole product. researchgate.net This demonstrates that the C7 position is susceptible to electrophilic bromination, providing a viable route for the synthesis of 7-bromo substituted scaffolds.

Selective bromination has also been achieved on related benzofuran systems, such as 1-(3-benzofuranyl)-2-phenylethanones, to prepare 3,5-dibromo-4-hydroxyphenyl and 3-bromo-4-methoxyphenyl derivatives, highlighting the ability to control bromination patterns on associated aromatic rings. researchgate.net

| Method | Reagent/Conditions | Position(s) Brominated | Product Example |

| Electro-bromination | NH₄Br in AcOH/H₂O (100/1), 2 F/mol | C5 | 5-Bromobenzofuran researchgate.net |

| Electro-bromination | NH₄Br in AcOH/H₂O (100/1), 4 F/mol | C5, C7 | 5,7-Dibromobenzofuran researchgate.net |

Derivatization Strategies for the this compound Framework

Once the this compound core is synthesized, it can be further modified to create a library of analogues. The carbonyl group and the bromo-substituent are primary sites for derivatization.

The benzofuranone moiety can be readily transformed into a substituted benzofuran. nsf.gov For example, the carbonyl group can undergo a Wittig olefination to introduce an alkylidene substituent at the C3 position. nsf.gov Alternatively, the ketone can be converted into an enol triflate, which is a versatile intermediate for cross-coupling reactions. nsf.gov This triflate can undergo:

Sonogashira Coupling : To introduce alkynyl groups at the C2 position. nsf.gov

Suzuki-Miyaura Coupling : To introduce aryl groups at the C2 position. nsf.gov

The bromine atom at the C7 position also serves as a handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. Furthermore, related bromo-derivatives have been used as precursors for more complex molecules; for instance, a bromomethyl group on a benzofuran ring can be a site for introducing further functionality. nih.govresearchgate.net

Substituent Introduction on the Benzofuranone Ring System

The introduction of various functional groups onto the benzofuranone scaffold is a critical step in developing analogues of this compound. This allows for systematic studies of structure-activity relationships. Methodologies often focus on achieving high regioselectivity to control the precise placement of substituents on both the benzene and furanone rings.

Key strategies for substituent introduction include intramolecular cyclizations of appropriately substituted precursors and direct C-H functionalization. For instance, a common approach involves the cyclization of α-phenoxycarbonyl compounds to form the five-membered furanone ring. oregonstate.edu The regiochemical outcome of such cyclizations can be controlled by the substitution pattern of the starting material; for example, when both ortho positions on the phenyl ring are unsubstituted, the reaction often favors the sterically less-hindered product. oregonstate.edu

Catalysis plays a pivotal role in these synthetic routes. Transition-metal catalysis and metal-free conditions have been developed for C-C and C-O bond-forming processes. nih.gov Iron(III)-catalyzed halogenation followed by a metal-mediated O-arylation is one effective one-pot method for preparing highly substituted benzofurans. nih.gov Furthermore, direct oxidative aromatic C-O bond formation, mediated by FeCl3, can construct the benzofuranone ring from electron-rich aryl ketones. nih.gov The choice of catalyst, such as various Lewis acids (e.g., AlCl3, boron trifluoride) or protic acids (e.g., trifluoroacetic acid), can significantly influence reaction rates and yields. oregonstate.edu

A direct method for introducing a bromine atom, analogous to the 7-bromo substitution, involves the reaction of a benzofuranone precursor with N-bromosuccinimide (NBS). For example, bromine was successfully introduced into the methyl group of a 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate derivative by reacting it with NBS in a carbon tetrachloride solvent. nih.gov This highlights a specific method for halogenation, a key step in synthesizing compounds like this compound.

| Method | Reagents/Catalysts | Type of Substitution | Reference |

| Lewis Acid-Promoted Cyclization | AlCl3, Boron trifluoride (BF3), Trifluoroacetic acid (TFA) | Formation of the benzofuranone ring with programmable substitution patterns. | oregonstate.edu |

| Iron-Catalyzed Halogenation/Cyclization | FeCl3, Copper catalyst | Halogenation and subsequent C-O bond formation to build the ring. | nih.gov |

| Direct Bromination | N-Bromosuccinimide (NBS) in CCl4 | Introduction of a bromine atom onto an existing substituent on the ring. | nih.gov |

| Palladium-Catalyzed Oxidative Annulation | Pd(II) catalyst | Cyclization of o-cinnamyl phenols to form 2-benzyl benzofurans. | nih.gov |

Side-Chain Functionalization and Conjugation Strategies

Beyond modifying the core ring system, the functionalization of side-chains attached to the benzofuranone nucleus is a powerful strategy for creating diverse analogues. This approach allows for the introduction of a wide array of chemical moieties, leading to hybrid molecules with potentially synergistic biological effects. nih.gov

One prominent strategy is the palladium-catalyzed C-H functionalization, which enables the direct installation of various substituents at specific positions. For example, using an 8-aminoquinoline (B160924) directing group, a wide range of aryl and heteroaryl substituents can be efficiently introduced at the C3 position of a benzofuran scaffold. nih.gov Following this C-H arylation, the directing group can be cleaved and the side-chain can be further diversified in a one-pot operation through transamidation chemistry. This process involves converting the initial amide into an N-acyl-Boc-carbamate intermediate, which then reacts with a different amine to form a new amide derivative. nih.gov This modular approach provides expedient access to libraries of C3-substituted benzofuran-2-carboxamides. nih.gov

Conjugation involves linking the benzofuranone core to other distinct chemical scaffolds known for their biological relevance. Recent studies have focused on creating hybrid derivatives by combining benzofuran with moieties such as chalcone, triazole, piperazine (B1678402), and imidazole (B134444). nih.gov For instance, a series of novel chalcones, specifically 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, were designed and synthesized to explore their activities. rsc.org Similarly, linking the benzofuran nucleus to N-aryl piperazine has been explored to create hybrid compounds. rsc.orgscienceopen.com These conjugation strategies aim to leverage the combined properties of each molecular component. nih.gov The modification of side-chains is a versatile method for creating libraries of compounds suitable for biological screening, where even simple changes can lead to a large number of derivatives with a common core structure. nih.gov

| Strategy | Key Reaction | Attached Moiety/Functional Group | Reference |

| C-H Arylation & Transamidation | Palladium-catalyzed C-H arylation followed by one-pot, two-step transamidation. | Diverse aryl and heteroaryl groups at the C3 position; various amide side-chains. | nih.gov |

| Chalcone Conjugation | Synthesis of 3-aryl-1-(benzofuran-2-yl)-2-propenones. | Chalcone scaffold. | rsc.org |

| Piperazine Conjugation | Synthesis of hybrids between benzofuran and N-aryl piperazine. | N-aryl piperazine. | nih.govscienceopen.com |

| Triazole/Imidazole Conjugation | Creation of hybrid molecules. | Triazole and imidazole rings. | nih.gov |

Reactivity Profiles and Advanced Chemical Transformations of 7 Bromo 3 Benzofuranone

Nucleophilic Addition Reactions Involving the Carbonyl Moiety

The carbonyl group at the 3-position of 7-Bromo-3-benzofuranone is a primary site for nucleophilic attack. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbon atom of the carbonyl group. libretexts.org This process leads to the rehybridization of the carbon from sp2 to sp3, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol.

The reactivity of the carbonyl group in this compound allows for a variety of transformations. For instance, reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) furnishes the corresponding secondary alcohol, 7-bromo-3-benzofuranol. Conversely, oxidation can lead to the formation of 7-bromo-3-benzofurancarboxylic acid.

Furthermore, the carbonyl moiety can participate in condensation reactions. For example, aldol (B89426) condensation reactions with suitable partners can occur, leading to the formation of α,β-unsaturated ketones. google.com

A summary of common nucleophilic addition reactions and the resulting products is presented in the table below.

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 7-bromo-3-benzofuranol |

| Oxidation | Strong oxidizing agents | 7-bromo-3-benzofurancarboxylic acid |

| Aldol Condensation | Aldehydes or ketones in the presence of a base | α,β-unsaturated ketone derivatives |

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents—the bromine atom and the furanone ring—direct the position of incoming electrophiles.

The bromine atom at the 7-position is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic attack. However, its presence can enhance the reactivity at adjacent positions for further functionalization. The interplay of electronic effects from both the bromine and the fused furanone ring dictates the regioselectivity of these substitutions. nih.gov

For instance, bromination of benzofuranone derivatives can be controlled to achieve specific substitution patterns. The conditions for such reactions, including the choice of brominating agent (e.g., N-bromosuccinimide or Br2) and solvent, are crucial for minimizing the formation of polybrominated side products.

The table below outlines the directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| Bromine | 7 | Electron-withdrawing, deactivating | Ortho, para-directing |

| Furanone Ring | Fused | Electron-withdrawing, deactivating | Meta-directing (relative to the carbonyl) |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The bromine atom at the 7-position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.esmt.com This method is widely used to form biaryl linkages. For this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 7-position. nih.gov The choice of palladium catalyst, such as Pd(PPh3)4, and ligands like SPhos or XPhos can be optimized to enhance reactivity, especially with sterically hindered substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.org This is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.orgresearchgate.net The reaction can be applied to this compound to introduce primary or secondary amine functionalities at the 7-position. researchgate.netrsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp2)-C(sp) bond. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of arylalkynes. gold-chemistry.org this compound can undergo Sonogashira coupling to introduce alkynyl groups at the 7-position, which can then be further elaborated. walisongo.ac.id

The table below summarizes these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Palladium catalyst (e.g., Pd(PPh3)4), Base | C-C (aryl-aryl) |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | C-N |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (aryl-alkynyl) |

Ring-Closing Metathesis in Spiroannulated Benzofuranone Synthesis

While direct involvement of this compound in ring-closing metathesis (RCM) is not extensively documented, its derivatives are valuable precursors for the synthesis of spiroannulated benzofuranones. These spirocyclic structures are of interest in medicinal chemistry. nih.gov

The general strategy involves the functionalization of a benzofuranone scaffold to introduce two alkenyl chains. Subsequent RCM, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), leads to the formation of a new ring fused in a spirocyclic manner to the benzofuranone core.

For instance, a synthetic route could involve the alkylation of a phenolic precursor to introduce an alkenyl ether, followed by the formation of the benzofuranone ring and subsequent introduction of a second alkenyl group. The final RCM step would then yield the desired spiroannulated product. The synthesis of novel spirocyclic 3-benzofuranones has been achieved through multi-step procedures, highlighting the utility of benzofuranone derivatives in constructing complex architectures. nih.govmdpi.com

Cascade and Domino Reactions Utilizing Benzofuranone Intermediates

Cascade reactions, also known as domino reactions, are powerful synthetic strategies where a series of intramolecular reactions occur sequentially in a single pot, often triggered by a single event. wikipedia.org Benzofuranone intermediates, including those derived from this compound, can participate in such complex transformations.

N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been developed for the synthesis of spirobenzofuranone derivatives. nih.gov These reactions can involve multiple components and proceed through a sequence of steps such as Michael addition, aldol reaction, and cyclization. nih.gov

For example, a three-component reaction of aldehydes and benzofuran-3-ones, catalyzed by an NHC, can lead to the formation of spirobenzofuran-3-one derivatives with high diastereoselectivity. nih.gov The reaction proceeds through the formation of key intermediates that undergo a domino Michael-aldol-lactonization sequence. nih.gov

Furthermore, palladium-catalyzed cascade reactions involving alkynes-substituted precursors, which can be derived from bromo-hydroxy benzaldehydes, have been used to synthesize dihydrobenzofurans. rsc.org These reactions can proceed via a 1,5-Pd/H shift mechanism. rsc.org

The table below provides an overview of cascade reactions involving benzofuranone intermediates.

| Reaction Type | Catalyst | Key Steps | Product Type |

| NHC-catalyzed three-component annulation | N-Heterocyclic Carbene (NHC) | Michael addition, Aldol reaction, Cyclization | Spiro-bicyclic benzofuran-3-ones |

| Palladium-catalyzed cascade | Palladium catalyst | 1,5-Pd/H shift, Cyclization | Dihydrobenzofurans |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 7-Bromo-3-benzofuranone. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the aromatic protons exhibit distinct signals. The proton adjacent to the bromine atom is typically deshielded and appears as a doublet in the range of 7.5–8.0 ppm. In a derivative, 2-(4-Methylbenzylidene)-1-(7'-bromobenzofuran-3-one), the proton at the 7-position of the benzofuranone ring shows a triplet at 7.08 ppm. researchgate.net The methylene (B1212753) protons (H2) on the furanone ring are expected to appear as a singlet. In related benzofuranone structures, these protons can be found at varying chemical shifts depending on the solvent and substituents. For instance, in 4,6-dimethoxy-3(2H)-benzofuranone, the H2 protons appear as a singlet at 4.66 ppm in DMSO-d6. google.com

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| This compound | - | 7.5–8.0 (d) | Aromatic proton adjacent to Br | |

| 2-(4-Methylbenzylidene)-1-(7'-bromobenzofuran-3-one) | CDCl₃ | 7.08 (t, J=7.7 Hz) | H-7' | researchgate.net |

Note: Chemical shifts can vary based on solvent, concentration, and temperature. msu.edu The data presented is illustrative.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon (C3) of the benzofuranone core is a key diagnostic signal, typically appearing around 170 ppm. The carbon atom attached to the bromine (C7) will also have a characteristic chemical shift. In brominated aromatic systems, the carbon directly bonded to bromine can be shifted upfield or downfield depending on other substituents and electronic effects. stackexchange.com The other aromatic and furanone carbons will appear at distinct chemical shifts, allowing for a full assignment of the carbon framework.

Table 2: Illustrative ¹³C NMR Data for the Benzofuranone Core

| Carbon Atom | Typical Chemical Shift Range (δ ppm) | Notes | Reference |

|---|---|---|---|

| C3 (C=O) | ~170 | Carbonyl carbon | |

| C7 (C-Br) | Varies | Influenced by the heavy atom effect of bromine and other substituents | stackexchange.com |

| Aromatic Carbons | 110-160 | Specific shifts depend on substitution pattern | msu.edu |

To unambiguously assign all proton and carbon signals and to understand the connectivity between atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. emerypharma.com It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is crucial for piecing together the entire molecular structure, for example, by correlating the methylene protons at C2 with the carbonyl carbon at C3 and with carbons in the aromatic ring.

These advanced techniques are essential for confirming the structure of novel or complex derivatives of this compound synthesized in research settings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅BrO₂), the expected molecular ion peaks would correspond to its monoisotopic mass. nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for benzofuranones may involve the loss of CO, Br, or other small fragments, providing clues to the molecule's connectivity.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅BrO₂ | nih.govmatrixscientific.com |

| Molecular Weight ( g/mol ) | 213.03 | nih.gov |

| Monoisotopic Mass (Da) | 211.94729 | nih.gov |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak is typically observed in the range of 1700-1740 cm⁻¹. mdpi.com

Other characteristic absorption bands include those for the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), the C-O-C stretching of the furanone ring, and the C-Br stretching vibration, which appears at lower frequencies. rsc.orgscispace.com

Table 4: Key IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ketone (C=O) | Stretching | 1700-1740 | mdpi.com |

| Aromatic (C=C) | Stretching | 1450-1600 | scispace.com |

| Ether (C-O-C) | Stretching | 1100-1300 | scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties. beilstein-journals.org The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. researchgate.net

The position of the maximum absorption wavelength (λmax) is influenced by the molecular structure and the solvent used. researchgate.net In related aurone (B1235358) structures, which contain a benzofuranone moiety, substitutions on the benzofuranone ring have a definite impact on the UV-Vis spectral properties. beilstein-journals.org For example, halogen substitution can cause a shift in the λmax. beilstein-journals.org The study of these electronic transitions is important for applications where the compound's interaction with light is relevant, such as in the development of dyes or photosensitive materials. beilstein-journals.orgresearchgate.net

Table 5: UV-Vis Spectroscopic Data for Related Benzofuranone Structures

| Compound Class | Solvent | λmax (nm) | Notes | Reference |

|---|---|---|---|---|

| Aurones (contain benzofuranone) | Acetonitrile | ~390 | Halogen substitution at the 4-position causes a red-shift compared to the unsubstituted compound. | beilstein-journals.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and crystal packing, confirming the absolute configuration and connectivity of atoms. By diffracting X-rays off a single crystal, a unique pattern is generated that, through mathematical reconstruction, yields a detailed electron density map and, consequently, the atomic arrangement of the molecule.

While X-ray crystallography is a critical tool for structural validation, specific crystallographic data for this compound is not extensively detailed in foundational chemical literature. However, the analysis of structurally related isomers provides a clear indication of the data that such an experiment would yield. For instance, the crystallographic analysis of its isomer, 6-bromo-3H-isobenzofuran-1-one, reveals key structural parameters that are characteristic of this class of compounds. This analysis confirms the planar nature of the fused ring system and the precise location of the bromine substituent.

To illustrate the typical results from such an analysis, the crystallographic data for the related isomer 6-bromo-3H-isobenzofuran-1-one are presented below.

Table 1: Example Crystallographic Data for a Related Isomer (6-bromo-3H-isobenzofuran-1-one)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.29 Å, b = 8.50 Å, c = 9.79 Å |

| β angle | 90.47° |

Data sourced from an analysis of 6-bromo-3H-isobenzofuran-1-one, a structural isomer of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides an essential check of a sample's purity and confirms that its empirical formula aligns with the expected molecular formula. The process involves combusting a small, precisely weighed sample of the compound under controlled conditions and quantifying the resulting combustion products (such as carbon dioxide and water).

For this compound, with the molecular formula C₈H₅BrO₂, the theoretical elemental composition can be calculated with high precision. Experimental results from synthesized batches of the compound are then compared against these theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the correct elemental composition and high purity of the sample. Several research reports corroborate the composition of this compound through this method. wiley-vch.deamazonaws.com

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Example 1) wiley-vch.de | Found % (Example 2) amazonaws.com |

|---|---|---|---|

| Carbon (C) | 45.10 | 45.20 | 44.99 |

| Hydrogen (H) | 2.37 | 2.44 | 2.37 |

Theoretical values are calculated based on the molecular formula C₈H₅BrO₂.

This close agreement between the calculated and experimentally determined values serves to verify the molecular formula of the synthesized compound.

Computational and Theoretical Studies on 7 Bromo 3 Benzofuranone and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and vibrational properties of molecules. DFT methods are employed to investigate the fundamental aspects of 7-Bromo-3-benzofuranone, offering a detailed understanding of its molecular geometry, orbital energies, and charge distribution. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound and its derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. vistas.ac.inunibo.it This process is essential as the three-dimensional structure of a molecule dictates its physical and chemical properties.

Conformational analysis of related benzofuranone derivatives has shown that the substitution pattern can significantly influence the preferred geometry. beilstein-journals.orgresearchgate.net For instance, studies on substituted benzofuranones reveal that the presence and position of different functional groups can lead to distinct stable conformations, which in turn affects their interaction with biological targets. acs.org Computational methods allow for the exploration of the potential energy surface to identify various low-energy conformers and their relative stabilities. unibo.itwisc.edu

Table 1: Selected Computed Structural Parameters for Benzofuranone Derivatives

| Parameter | Bond Length (Å) / Bond Angle (°) | Reference |

|---|---|---|

| C=O Bond Length | 1.213 - 1.268 | vistas.ac.in |

| C-O Bond Length | 1.436 | vistas.ac.in |

| C-C Bond Length (Aromatic) | 1.344 - 1.444 | vistas.ac.in |

| C-C Bond Length (Saturated) | 1.495 - 1.564 | vistas.ac.in |

| C-C-C Bond Angle | 102.890 - 132.692 | vistas.ac.in |

Note: The data presented is for a related benzofuranone derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxibiology.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. ijarset.comedu.krd A smaller gap generally implies higher reactivity. ijarset.comedu.krd

For this compound and its derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. researchgate.net This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. For instance, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. wuxibiology.com The distribution of the HOMO and LUMO lobes over the molecule indicates the regions where these frontier orbitals are localized, providing further insight into its reactive behavior. wuxibiology.com

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons. |

These descriptors are commonly calculated from HOMO and LUMO energies to quantify the reactivity of molecules. ijarset.comedu.krd

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as hyperconjugation and charge delocalization. uni-muenchen.dematerialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This method provides a quantitative measure of the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a likely site for interaction with electrophiles. researchgate.netresearchgate.net Conversely, regions near the hydrogen atoms and potentially the bromine atom would exhibit a more positive potential. This visual representation of charge distribution is instrumental in understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial for biological activity. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to estimate their binding affinity. researchgate.net For this compound and its derivatives, molecular docking simulations can provide valuable insights into their potential as inhibitors of specific enzymes or as ligands for various receptors. researchgate.netnih.gov

Studies on related benzofuranone derivatives have demonstrated the utility of molecular docking in rationalizing their biological activities. researchgate.netresearchgate.net For instance, docking simulations of benzofuranone-based compounds into the active site of enzymes like monoamine oxidase (MAO) have helped to elucidate the key interactions responsible for their inhibitory effects. researchgate.net These interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds with specific amino acid residues in the protein's binding pocket. The results of docking studies can guide the design of new derivatives with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oalib.com By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

While specific QSAR studies focused solely on this compound are not extensively reported in the provided search results, the principles of QSAR are applicable to this class of compounds. For a series of this compound derivatives, one could develop a QSAR model by calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with their experimentally determined biological activities (e.g., anticancer, antimicrobial). Such models can be valuable tools for prioritizing the synthesis of new analogs with potentially enhanced therapeutic properties. oalib.com The development of reliable QSAR models often relies on data from a diverse set of compounds and rigorous statistical validation.

Non-Linear Optical (NLO) Properties Prediction and Analysis

The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in optoelectronics, optical data storage, and bioimaging. nih.govjournaleras.comuniv-rennes.fr Benzofuranone derivatives, due to their conjugated π-electron systems, are promising candidates for NLO materials. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of these molecules before their synthesis, saving time and resources. journaleras.com

The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). When a molecule is subjected to a strong electric field, such as from a laser, its induced dipole moment can be expressed as a power series. The β term governs the second-order effects, such as second-harmonic generation, and a large β value is indicative of a strong NLO response. aps.org

Theoretical studies on benzofuranone derivatives show that their NLO properties can be finely tuned by modulating the molecular structure. nih.gov The introduction of electron-donating (donor) and electron-withdrawing (acceptor) groups across the π-conjugated framework can significantly enhance the intramolecular charge transfer (ICT), which is a key factor for a large hyperpolarizability. nih.gov

A computational study on a series of 2-(5-formylbenzofuran-2-yl)acetamide derivatives explored the effect of various substituents on the NLO properties. nih.gov The calculations, performed using DFT, revealed a distinct trend in both polarizability (⟨α⟩) and first hyperpolarizability (βvec). The results demonstrated that the presence of a nitro group (-NO2), a strong electron acceptor, resulted in the highest hyperpolarizability value among the studied compounds. nih.gov This highlights the importance of the donor-acceptor character in designing effective NLO molecules.

Table 1: Calculated NLO Properties of Substituted Benzofuranone Derivatives

| Substituent Group (R) | Polarizability ⟨α⟩ (a.u.) | First Hyperpolarizability β |

| -OH | 179.99 | 1007.45 |

| -OCH₃ | 185.39 | 1294.50 |

| -NH₂ | 184.28 | 1205.77 |

| -NHCH₃ | 196.26 | 2154.51 |

| -NO₂ | 188.42 | 3448.91 |

Data sourced from a computational study on 2-(5-formylbenzofuran-2-yl)acetamide derivatives, where 'R' is attached to the acetamide (B32628) nitrogen. nih.gov The values illustrate the influence of different functional groups on NLO properties within the benzofuranone scaffold.

While specific NLO data for this compound is not extensively documented in existing literature, the bromine atom, being an electron-withdrawing group, is expected to influence the molecule's electronic distribution and contribute to its NLO response. The principles derived from related derivatives suggest that combining the bromo-substitution with strong donor groups could be a viable strategy to enhance the NLO properties of the this compound scaffold.

Topological Analyses (e.g., ELF, LOL, RDG, NCI) for Bonding Characteristics

Topological analyses of electron density are powerful computational tools used to visualize and understand the nature of chemical bonding and non-covalent interactions (NCI) within a molecular system. sobereva.comniscpr.res.in These methods provide a deeper insight than simple structural formulas by mapping the characteristics of the electron density (ρ) and its derivatives. For complex heterocyclic systems like this compound, these analyses can elucidate the intricacies of its electronic structure.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal the extent of electron localization in a molecule. niscpr.res.in They are invaluable for identifying covalent bonds, lone pairs, and the shell structure of atoms. niscpr.res.inresearchgate.net In computational studies of benzofuranone derivatives, ELF and LOL analyses show high localization values in regions corresponding to covalent bonds and the lone pairs of heteroatoms like oxygen. researchgate.netresearchgate.net For this compound, high ELF/LOL values would be expected for the C-C, C-H, C=O, C-O, and C-Br bonds, as well as for the oxygen lone pairs, confirming their covalent and localized nature. Delocalized π-electron systems in the benzene (B151609) and furan (B31954) rings would show intermediate localization values. researchgate.net

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI): The RDG is a function of the electron density and its gradient, designed to identify and visualize weak, non-covalent interactions. dergipark.org.trjussieu.fr When plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), the RDG analysis generates characteristic spikes in low-density regions that correspond to different types of interactions. frontiersin.org This visualization is often color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds)

Green: Weak, delocalized interactions (e.g., van der Waals forces)

Red: Strong, repulsive interactions (e.g., steric clashes in ring systems)

In studies of related benzofuranone and brominated organic molecules, RDG analysis has been used to map the landscape of intermolecular and intramolecular interactions. researchgate.netdergipark.org.trresearchgate.net For this compound, an RDG analysis would be expected to reveal green-hued, van der Waals surfaces around the aromatic rings. A key feature would be the region around the bromine atom, which can participate in halogen bonding—a type of non-covalent interaction. The analysis would also show red-colored areas of steric repulsion within the fused ring system. researchgate.netdergipark.org.tr These topological methods are typically carried out using specialized software like Multiwfn. sobereva.comresearchgate.net

Table 2: Application of Topological Analyses to Benzofuranone Derivatives

| Analysis Method | Information Revealed | Expected Findings for this compound |

| ELF / LOL | Electron localization, identification of covalent bonds and lone pairs. | High localization at C-C, C=O, C-Br bonds and oxygen lone pairs. Delocalization in the aromatic π-system. |

| RDG / NCI | Visualization and characterization of non-covalent interactions. | van der Waals interactions on planar surfaces, potential for halogen bonding at the bromine atom, and steric repulsion in the ring structure. |

These computational techniques provide a detailed electronic picture of this compound and its derivatives, complementing experimental data and guiding the design of new functional materials. researchgate.netresearchgate.net

Biological and Pharmacological Research Applications of 7 Bromo 3 Benzofuranone Derivatives

Anticancer and Cytotoxic Activity Investigations

The quest for novel and more effective anticancer agents has led researchers to explore the potential of 7-Bromo-3-benzofuranone derivatives. These compounds have shown promising cytotoxic activity against various cancer cell lines, including those of the breast, lung, prostate, and leukemia. mdpi.com The introduction of a bromine atom into the benzofuranone structure is often associated with enhanced anticancer properties. mdpi.comnih.gov

Mechanisms of Action in Diverse Cancer Cell Lines

The anticancer effects of this compound derivatives are exerted through multiple mechanisms that can vary depending on the specific derivative and the cancer cell line. A common theme in their mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net For instance, certain bromo derivatives of benzofuran (B130515) have shown selective toxicity towards human leukemia cells (K562 and HL-60), inducing apoptosis in these cell lines. mdpi.com The pro-apoptotic effects of some derivatives have been confirmed through the increased activity of caspases, such as caspase-3/7, which are key executioners of apoptosis. researchgate.netmdpi.com

In some cases, the cytotoxic activity is linked to pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. researchgate.netmdpi.com This oxidative stress can damage cellular components and trigger apoptotic pathways. Furthermore, some derivatives have been found to inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6) in cancer cells, which can contribute to their antitumor potential. researchgate.netmdpi.com

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative/Compound | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (leukemia), HL-60 (leukemia) | Selectively toxic, induces apoptosis | mdpi.commdpi.com |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer) | Promising cytotoxic activity | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung cancer), HepG2 (liver cancer) | Significant cytotoxic activity | mdpi.com |

| 5-bromo-2-(4-nitrobenzylidene)-benzofuran-3(2H)-one | K562 (leukemia) | Potent cytotoxic activity | tandfonline.com |

Cell Cycle Arrest and Apoptosis Induction Studies

A crucial aspect of the anticancer activity of this compound derivatives is their ability to interfere with the cell cycle of cancer cells, leading to cell cycle arrest and subsequent apoptosis. mdpi.comtandfonline.comredalyc.org By halting the progression of the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating.

For example, studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase in liver cancer (HepG2) and lung cancer (A549) cells. mdpi.com In some instances, a slight increase in the S phase population has also been observed, suggesting a multi-faceted impact on cell cycle regulation. mdpi.com The disruption of the cell cycle profile is a known trigger for apoptosis. researchgate.net

The pro-apoptotic activity of these compounds is further substantiated by assays that detect markers of apoptosis. The Annexin V-FITC test has been used to confirm that some benzofuran derivatives induce apoptosis in K562 leukemia cells. researchgate.net Furthermore, increased activity of caspase 3/7, key enzymes in the apoptotic cascade, has been observed in cancer cells treated with these derivatives, indicating a caspase-dependent mechanism of apoptosis. researchgate.netmdpi.com Some derivatives have also been shown to elevate the expression of p53, a tumor suppressor gene that plays a critical role in inducing apoptosis. researchgate.net

Tubulin-Binding and Microtubule Modulation

The cytoskeleton, particularly microtubules, is a well-established target for anticancer drugs. Microtubules are dynamic polymers of tubulin that are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Several derivatives of this compound have been investigated for their ability to interact with tubulin and modulate microtubule dynamics. mdpi.comnih.gov

Research has identified tubulin as a molecular target for some of the most active bromoalkyl and bromoacetyl derivatives of benzofurans. mdpi.com These compounds have been shown to inhibit tubulin polymerization. nih.gov For instance, certain di-substituted brominated derivatives of noscapine (B1679977), a compound containing a benzofuranone-like ring, exhibit higher tubulin binding activity than the parent compound and effectively affect tubulin polymerization. juniperpublishers.comresearchgate.net Computational docking studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin, a site known to be targeted by microtubule-destabilizing agents. juniperpublishers.comebi.ac.uk The interaction with tubulin can lead to a stall in the cell cycle, often observed as an accumulation of cells in mitosis with abnormal spindle morphologies. nih.gov

Enzyme Inhibition Profiles (e.g., MEK1,2)

The mitogen-activated protein kinase (MAPK) pathway, particularly the MEK/ERK cascade, is frequently hyperactivated in human cancers and is a key target for cancer therapy. nih.gov Some this compound derivatives have been explored as inhibitors of MEK1 and MEK2, the kinases that activate ERK.

One class of compounds, 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones, has been identified as a new class of ATP noncompetitive MEK inhibitors. researchgate.net These inhibitors have demonstrated excellent cellular potency and the ability to inhibit ERK phosphorylation in tumor models. researchgate.net The development of bifunctional inhibitors that target both MEK and another key signaling pathway, such as the PI3K/Akt pathway, is also an active area of research. nih.gov For example, a derivative containing a bromoacetamide moiety has been synthesized as part of a series of dual MEK and PI3K inhibitors, showing potent inhibition of both kinases. nih.gov

The table below highlights the enzyme inhibitory activity of specific derivatives.

| Inhibitor Class/Derivative | Target Enzyme(s) | Activity | Reference(s) |

| 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones | MEK1, MEK2 | ATP noncompetitive inhibition, potent cellular activity | researchgate.netacs.org |

| Bromoacetamide-containing derivative | MEK, PI3K | Dual inhibition, potent activity | nih.gov |

Antimicrobial Research Applications

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. cuestionesdefisioterapia.com The benzofuran scaffold itself is known to be a core component of many compounds with antibacterial and antifungal activities. nih.govresearchgate.net

Antibacterial Efficacy and Mode of Action

Research has shown that the introduction of a halogen, such as bromine, into the benzofuran structure can lead to significant antimicrobial activity. mdpi.com Derivatives containing a halogen in the aromatic ring have demonstrated activity against Gram-positive cocci and have also exhibited antifungal properties. mdpi.com

For instance, certain synthesized benzofuran derivatives have shown potent antibacterial activity against Enterococcus faecalis and significant activity against Candida albicans. cuestionesdefisioterapia.com The mode of action for the antibacterial effects of these compounds is still under investigation, but it is believed that the benzofuran ring and its substituents play a crucial role in interacting with bacterial targets. The substitution pattern on the benzofuran nucleus, including the presence of halogens, nitro groups, and hydroxyl groups at specific positions, appears to be critical for antibacterial activity. rsc.org Some studies have suggested that the antimicrobial activity is more dependent on substitutions on the furan (B31954) ring of the benzofuran system than on the aromatic part. rsc.org

The table below presents the antimicrobial activity of selected benzofuran derivatives.

| Derivative(s) | Target Microorganism(s) | Activity | Reference(s) |

| Halogenated 3-benzofurancarboxylic acid derivatives (Compounds III, VI) | Gram-positive cocci (Staphylococcus spp.), Candida albicans, Candida parapsilosis | Antimicrobial activity (MIC 50-200 µg/mL), Antifungal activity (MIC 100 µg/mL) | mdpi.com |

| 7-chlorobenzofuran-3-yl hydrazine (B178648) and 5-nitrobenzofuran-3-yl hydrazine derivatives (M5a, M5g) | Enterococcus faecalis | Potent antibacterial activity (at 50µg/ml) | cuestionesdefisioterapia.com |

| 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl hydrazine derivatives (M5i, M5k, M5l) | Candida albicans | Significant antibacterial activity (at 25µg/ml) | cuestionesdefisioterapia.com |

Antifungal Efficacy and Mode of Action

Derivatives of this compound have demonstrated notable antifungal properties. Research has shown that the introduction of bromine into the benzofuran structure can significantly enhance its antifungal efficacy. For instance, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, resulted in a drastic increase in antifungal activity. nih.gov Some brominated benzofuran derivatives have shown synergistic antifungal activity when combined with the drug amiodarone, suggesting their potential use in preventing and treating fungal infections in plants. mdpi.com

The mode of action for the antifungal effects of these derivatives is believed to involve multiple mechanisms. One proposed mechanism is the disruption of intracellular calcium homeostasis. nih.gov Studies on certain benzofuran derivatives revealed that while the compounds themselves did not directly trigger calcium fluxes, they augmented the amiodarone-elicited increase in cytoplasmic calcium concentration. nih.gov This suggests that their antifungal action is at least partially mediated by changes in cytoplasmic calcium levels. nih.gov Additionally, the general antimicrobial properties of benzofuran derivatives are attributed to their interaction with various molecular targets, including enzymes and receptors, where the bromine atom and the ketone group are crucial for their reactivity and binding to biological molecules.

It has also been observed that the antifungal activity of benzofuran derivatives can be more potent than their antibacterial activity. rsc.org Some synthesized derivatives have exhibited better antimycotic activities than the reference drug fluconazole, with particularly strong inhibition against Aspergillus flavus compared to Candida albicans. rsc.org

Table 1: Antifungal Activity of Selected Benzofuran Derivatives

| Compound | Target Fungi | Activity | Reference |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significant antifungal activity | nih.gov |

| Benzofuran-amidrazones | Fungal strains | Significant antifungal potency | rsc.org |

| Visnagin derivatives | Fungal strains | Better antimycotic activities than fluconazole | rsc.org |

Antioxidant Activity Investigations

Benzofuranone derivatives, including those with bromine substitutions, have been investigated for their antioxidant potential. The core structure of benzofuran is recognized for its ability to scavenge free radicals, which contributes to its antioxidant properties and potential role in mitigating oxidative stress-related conditions. The antioxidant activity of these compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. rsc.org

The presence and position of substituents on the benzofuran ring influence the antioxidant capacity. For example, a series of 1,3-benzofuran derivatives demonstrated very similar antioxidant activities, with EC50 values in the millimolar range. rsc.org Furthermore, novel benzofuran-2-carboxamide (B1298429) derivatives have shown moderate to appreciable antioxidant activity. rsc.org

Research has also explored the development of benzofuranone derivatives that combine the properties of both carbon-centered radical antioxidants and primary antioxidants. google.com This dual functionality is intended to improve the stability of materials like plastics by effectively quenching different types of radicals. google.com

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Assay | Finding | Reference |

| Benzofuranone derivatives | General | Ability to scavenge free radicals | |

| 1,3-Benzofuran derivatives | DPPH | EC50 values of 8.57, 9.72, 8.27, and 10.59 mM | rsc.org |

| Benzofuran-2-carboxamide derivative (Compound 65) | LPO inhibition, DPPH radical formation inhibition | 62% inhibition of LPO, 23.5% inhibition of DPPH at 100 μM | rsc.org |

| Benzofuran ester (Compound 64) | DPPH | Highest free radical scavenging activity in its series | rsc.org |

Anti-inflammatory Research

Benzofuran derivatives have been the subject of anti-inflammatory research due to their ability to modulate inflammatory pathways. researchgate.netresearchgate.net Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). researchgate.netresearchgate.net For example, specific benzofuran derivatives were found to decrease IL-6 secretion in cancer cell lines. researchgate.net

The anti-inflammatory potential is also linked to the inhibition of enzymes involved in the inflammatory process. For instance, some benzofuran derivatives with N-aryl piperazine (B1678402) have demonstrated good anti-inflammatory activity by inhibiting the production of nitric oxide (NO). rsc.org One such compound inhibited NO production with an IC50 value of 5.28 μM. rsc.org

Furthermore, research into novel 1,2,3-triazole derivatives, using epacadostat (B560056) as a lead compound, has shown that these molecules can significantly inhibit the secretion of the inflammatory factor TNF-α at the cellular level and exhibit in vivo anti-inflammatory activity. sioc-journal.cn This highlights the potential of using the benzofuran scaffold to develop new anti-inflammatory agents.

Antiviral Activity Studies

The antiviral potential of benzofuran derivatives has been an active area of investigation. researchgate.net These compounds have been shown to possess a broad spectrum of biological activities, including anti-HIV properties. researchgate.net The core benzofuran structure is a key component in many natural and synthetic compounds with antiviral effects. rsc.org

Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections by inducing type I interferons (IFN-I). nih.gov Several benzofuran derivatives were found to induce IFN-β transcription in a STING-dependent manner. nih.gov This mechanism allows them to inhibit the replication of viruses such as human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.gov Their antiviral activity is confirmed to be IFN-dependent, as they are inactive in cells lacking IFN production. nih.gov

One specific benzofuran derivative found in Eupatorium adenophorum demonstrated antiviral effects against respiratory syncytial virus (RSV) with IC50 values of 2.3 and 2.8 μM for different strains. rsc.org

Table 3: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Virus | Activity/Mechanism | Reference |

| Benzofuran derivatives | Human coronavirus 229E, SARS-CoV-2 | STING-dependent IFN-I induction, inhibition of viral replication at nanomolar concentrations | nih.gov |

| Compound 56 (from Eupatorium adenophorum) | Respiratory Syncytial Virus (RSV) | IC50 values of 2.3 and 2.8 μM | rsc.org |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies of benzofuran derivatives are crucial for understanding how chemical modifications influence their biological activities, thereby guiding the design of more potent and selective therapeutic agents. rsc.orgmdpi.com These studies have revealed that the type and position of substituents on the benzofuran ring system are critical determinants of their pharmacological effects. nih.gov

For instance, the introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural characteristics and enhanced therapeutic value. mdpi.com The antimicrobial activity of benzofuran derivatives, for example, appears to be more dependent on substitutions on the heterocyclic furan ring than on the aromatic moiety. rsc.org

The position of bromine substitution on the benzofuran ring significantly impacts its bioactivity. Bromination at the 7-position creates a distinct electronic profile compared to other positions, such as the 5-bromo derivatives. The electron-withdrawing nature of bromine at this position can enhance the reactivity for further functionalization.

In terms of cytotoxicity, halogen substitution at the 6- or 7-positions generally results in lower cytotoxicity compared to substitutions at the 4-position. researchgate.netbeilstein-journals.org However, there are exceptions, as a 7-bromo aurone (B1235358) derivative showed unexpected toxicity. beilstein-journals.org In some cases, substituting the R1 position with a bromine atom while the main structure was 2-phenylbenzoxazole (B188899) decreased the inhibitory effect, indicating the complexity of these relationships. rsc.org The presence of two bromo substituents can lead to increased antimicrobial activity compared to those with a single halogen or other substituent group. rsc.org

The addition of other halogens like chlorine and fluorine, as well as methoxy (B1213986) groups, also plays a significant role in the bioactivity of benzofuranone derivatives. The presence of a chloro substituent on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran has been shown to increase antimicrobial activities. rsc.org In general, electron-withdrawing groups on the benzofuran ring and electron-donating groups on an aromatic side chain tend to result in good activity. rsc.org

In aurone derivatives, a subclass of benzofuranones, the position of a methoxy group in the 4-position of the benzofuranone moiety and the presence of a bromine atom in the para position of a benzene (B151609) ring strongly influence the fluorescence behavior. researchgate.net The presence of both bromine and methoxy groups can influence biological properties, with one such derivative exhibiting stronger pro-oxidative and pro-apoptotic effects compared to a derivative without these groups. researchgate.netresearchgate.net Halogen substitutions, in general, are considered beneficial for cytotoxic properties due to their hydrophobic and electron-donating nature, which can enhance binding affinity through halogen bonding. nih.gov

Design and Evaluation of Hybrid Benzofuran Analogues for Enhanced Therapeutic Potential

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecular entity, has emerged as a powerful approach in drug design. This technique aims to create hybrid compounds with enhanced affinity for multiple targets, improved therapeutic efficacy, or a more desirable pharmacological profile. nih.govmdpi.com The benzofuran scaffold, particularly derivatives of this compound, serves as a versatile foundation for developing such hybrid molecules due to its inherent biological activities. Researchers have explored the synthesis of novel hybrids by integrating the benzofuran core with other heterocyclic systems to develop potent agents for various therapeutic applications, including anticancer and anti-inflammatory treatments. nih.govmdpi.com